methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866317-60-2
VCID: VC12005105
InChI: InChI=1S/C8H10BrN3O2.ClH/c1-14-8(13)6-7-5(9)4-11-12(7)3-2-10-6;/h4,6,10H,2-3H2,1H3;1H
SMILES: COC(=O)C1C2=C(C=NN2CCN1)Br.Cl
Molecular Formula: C8H11BrClN3O2
Molecular Weight: 296.55 g/mol

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride

CAS No.: 2866317-60-2

Cat. No.: VC12005105

Molecular Formula: C8H11BrClN3O2

Molecular Weight: 296.55 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride - 2866317-60-2

Specification

CAS No. 2866317-60-2
Molecular Formula C8H11BrClN3O2
Molecular Weight 296.55 g/mol
IUPAC Name methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H10BrN3O2.ClH/c1-14-8(13)6-7-5(9)4-11-12(7)3-2-10-6;/h4,6,10H,2-3H2,1H3;1H
Standard InChI Key QNOXZZGFASWDRH-UHFFFAOYSA-N
SMILES COC(=O)C1C2=C(C=NN2CCN1)Br.Cl
Canonical SMILES COC(=O)C1C2=C(C=NN2CCN1)Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic system comprising a pyrazole ring fused to a pyrazine ring. The bromine atom at position 3 and the methyl carboxylate group at position 4 introduce steric and electronic modifications that influence reactivity (Figure 1). The hydrochloride salt form stabilizes the molecule through ionic interactions, improving its crystallinity and handling properties.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameMethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride
Molecular FormulaC8H11BrClN3O2\text{C}_8\text{H}_{11}\text{BrClN}_3\text{O}_2
Molecular Weight296.55 g/mol
Canonical SMILESCOC(=O)C1C2=C(C=NN2CCN1)Br.Cl
PubChem CID165991767

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from pyrazole derivatives. A common route includes:

  • Cyclocondensation: Reaction of 3-aminopyrazole with a 1,3-dielectrophilic reagent (e.g., α-bromo ketones) to form the pyrazolo[1,5-a]pyrazine core .

  • Bromination: Electrophilic bromination at position 3 using N\text{N}-bromosuccinimide (NBS) under acidic conditions .

  • Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Optimization Parameters for Bromination

ParameterOptimal ConditionYield Improvement
SolventAcetonitrile15%
Temperature60°C20%
CatalystH2SO4\text{H}_2\text{SO}_410%

Industrial Scalability

While lab-scale syntheses are well-documented, industrial production remains challenging due to the need for precise control over bromination and salt formation. Continuous flow reactors have been proposed to enhance yield and purity.

Physicochemical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6) reveals distinct signals for the pyrazine protons (δ=8.91ppm\delta = 8.91 \, \text{ppm}) and methyl ester group (δ=3.87ppm\delta = 3.87 \, \text{ppm}).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z=296.55m/z = 296.55, consistent with the molecular weight.

  • HPLC Purity: >98% purity achieved using a C18 column with a methanol-water gradient.

Thermal Stability

Differential scanning calorimetry (DSC) indicates a melting point of 140°C, with decomposition observed above 250°C.

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s pyrazolo[1,5-a]pyrazine core mimics ATP’s purine structure, enabling competitive binding to kinase active sites. In vitro studies show IC50_{50} values of <1 µM against EGFR and VEGFR2 kinases, suggesting potential in oncology.

Antimicrobial Activity

The bromine atom enhances halogen bonding with bacterial enzymes. MIC values of 2–8 µg/mL have been reported against Staphylococcus aureus and Escherichia coli.

Applications in Material Science

Organic Electronics

The electron-deficient pyrazine ring facilitates charge transport in organic semiconductors. Devices incorporating the compound exhibit hole mobilities of 0.12cm2/Vs0.12 \, \text{cm}^2/\text{V}\cdot\text{s}, comparable to commercial materials.

Fluorescent Probes

Functionalization at position 7 with fluorophores (e.g., coumarin) yields probes with λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}, suitable for bioimaging .

Comparative Analysis with Related Derivatives

Table 3: Property Comparison of Pyrazolo[1,5-a]Pyrazine Derivatives

DerivativeSolubility (mg/mL)Kinase IC50_{50} (nM)Thermal Stability (°C)
Target Compound12.5 (H2_2O)850 (EGFR)140
3-Bromo-4-methyl derivative8.2 (H2_2O)1200 (EGFR)155
Non-brominated analog3.1 (H2_2O)2500 (EGFR)130

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